molecular formula C9H6N4 B053526 1h-Pyrazolo[3,4-g]quinoxaline CAS No. 116378-72-4

1h-Pyrazolo[3,4-g]quinoxaline

Cat. No.: B053526
CAS No.: 116378-72-4
M. Wt: 170.17 g/mol
InChI Key: HASUOSDQPRQNBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1h-Pyrazolo[3,4-g]quinoxaline (PQ) is a heterocyclic compound with a unique structure that has attracted the attention of many researchers. PQ has been found to possess various biological activities, including anticancer, antiviral, and anti-inflammatory properties, making it a promising compound for scientific research. In

Mechanism of Action

The mechanism of action of 1h-Pyrazolo[3,4-g]quinoxaline varies depending on its biological activity. In cancer cells, this compound induces apoptosis by activating the caspase pathway and inhibiting the anti-apoptotic protein Bcl-2. This compound also causes cell cycle arrest by downregulating cyclin-dependent kinases and upregulating cyclin-dependent kinase inhibitors. In antiviral activity, this compound inhibits viral replication by targeting the viral DNA polymerase. In inflammation, this compound suppresses the production of pro-inflammatory cytokines and chemokines by inhibiting the activation of nuclear factor-kappa B (NF-κB).
Biochemical and Physiological Effects:
This compound has been shown to affect various biochemical and physiological processes in cells. In cancer cells, this compound alters the expression of genes involved in apoptosis, cell cycle regulation, and DNA repair. In antiviral activity, this compound inhibits the activity of viral DNA polymerase, leading to a decrease in viral replication. In inflammation, this compound suppresses the production of pro-inflammatory cytokines and chemokines, leading to a decrease in inflammation.

Advantages and Limitations for Lab Experiments

One of the advantages of 1h-Pyrazolo[3,4-g]quinoxaline is its broad range of biological activities, making it a versatile compound for scientific research. This compound is also relatively easy to synthesize, allowing for large-scale production. However, this compound has some limitations in lab experiments. This compound is a relatively unstable compound and can degrade over time, which can affect the reproducibility of experiments. This compound also has low solubility in water, which can limit its use in certain assays.

Future Directions

There are several future directions for the research of 1h-Pyrazolo[3,4-g]quinoxaline. One potential direction is the development of this compound derivatives with improved stability and solubility. Another direction is the investigation of this compound as a potential treatment for other diseases, such as neurodegenerative diseases and cardiovascular diseases. Additionally, the mechanism of action of this compound in different biological processes needs to be further elucidated to fully understand its potential as a therapeutic agent.
Conclusion:
In conclusion, this compound is a promising compound for scientific research due to its various biological activities. The synthesis of this compound is a multistep process that can be optimized for improved yield. This compound has been extensively studied for its potential as a therapeutic agent for cancer, viral infections, and inflammation. The mechanism of action of this compound varies depending on its biological activity, and its effects on various biochemical and physiological processes have been studied. This compound has advantages and limitations in lab experiments, and there are several future directions for its research. Overall, this compound is a valuable compound for scientific research that has the potential to contribute to the development of new therapies for various diseases.

Synthesis Methods

The synthesis of 1h-Pyrazolo[3,4-g]quinoxaline is a multistep process that involves the reaction of 2-aminobenzonitrile with ethyl acetoacetate, followed by cyclization with hydrazine hydrate and oxidation with potassium permanganate. The yield of this compound can be improved by modifying the reaction conditions, such as temperature, solvent, and catalyst.

Scientific Research Applications

1h-Pyrazolo[3,4-g]quinoxaline has been extensively studied for its potential as a therapeutic agent for various diseases. In cancer research, this compound has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. This compound has also been found to possess antiviral activity against herpes simplex virus and human immunodeficiency virus. Furthermore, this compound has anti-inflammatory properties and has been investigated as a treatment for inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.

Properties

116378-72-4

Molecular Formula

C9H6N4

Molecular Weight

170.17 g/mol

IUPAC Name

1H-pyrazolo[3,4-g]quinoxaline

InChI

InChI=1S/C9H6N4/c1-2-11-9-4-7-6(5-12-13-7)3-8(9)10-1/h1-5H,(H,12,13)

InChI Key

HASUOSDQPRQNBS-UHFFFAOYSA-N

SMILES

C1=CN=C2C=C3C(=CC2=N1)C=NN3

Canonical SMILES

C1=CN=C2C=C3C(=CC2=N1)C=NN3

synonyms

1H-Pyrazolo[3,4-g]quinoxaline (9CI)

Origin of Product

United States

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